molecular formula C9H16O3 B12654954 (E)-2-(3-Hexenyloxy)-1,3-dioxolane CAS No. 93919-13-2

(E)-2-(3-Hexenyloxy)-1,3-dioxolane

Cat. No.: B12654954
CAS No.: 93919-13-2
M. Wt: 172.22 g/mol
InChI Key: OEGZLVQKMGBRDZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Hexenyloxy)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a hexenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Hexenyloxy)-1,3-dioxolane typically involves the reaction of 3-hexen-1-ol with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as distillation or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Hexenyloxy)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hexenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

(E)-2-(3-Hexenyloxy)-1,3-dioxolane has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(3-Hexenyloxy)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-Hexenyloxy)propanenitrile
  • (E)-3-Hexenyloxybenzene
  • (E)-2-Hexenyloxyhexanal

Uniqueness

(E)-2-(3-Hexenyloxy)-1,3-dioxolane is unique due to its dioxolane ring structure combined with a hexenyloxy group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

93919-13-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-[(E)-hex-3-enoxy]-1,3-dioxolane

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h3-4,9H,2,5-8H2,1H3/b4-3+

InChI Key

OEGZLVQKMGBRDZ-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCOC1OCCO1

Canonical SMILES

CCC=CCCOC1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.